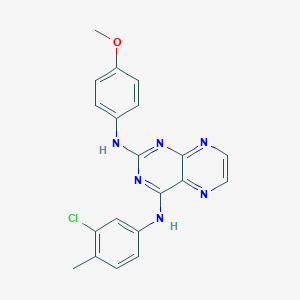

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-2-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)24-19-17-18(23-10-9-22-17)26-20(27-19)25-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQVKGHSWDAIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under acidic or basic conditions.

Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Final Assembly: The final step involves coupling the substituted pteridine core with the desired amine groups under controlled conditions, often using catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mecanismo De Acción

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key structural analogs and their substituents are compared below:

*Calculated based on monoisotopic mass data from analogs.

- Steric and Hydrophobic Effects : The 3-chloro-4-methylphenyl group at N4 introduces greater steric bulk and hydrophobicity than simpler chlorophenyl groups, which may influence binding interactions in biological systems .

Core Heterocycle Comparison

For example, pyrimidine derivatives like N4-(2-carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine (MW: 353.79) prioritize carboxylic acid substituents for solubility and target binding, whereas pteridine analogs leverage aromatic substituents for hydrophobic interactions .

Physicochemical Properties

- Polarity : The 4-methoxyphenyl group increases polarity compared to alkyl or chlorophenyl substituents, suggesting moderate aqueous solubility .

Actividad Biológica

N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Its complex structure, characterized by a pteridine core with various functional groups, has drawn attention in biological research for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H17ClN6O

- Molecular Weight : 392.8 g/mol

- CAS Number : 946243-03-4

The compound's structure includes a pteridine ring system substituted with a chloromethylphenyl group and a methoxyphenyl group, which enhances its pharmacological properties. The presence of chlorine and methoxy groups is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways. This mechanism positions it as a candidate for drug development in several therapeutic areas, including oncology and immunology.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells. For instance, in vitro experiments showed that it effectively reduced the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for treating neurodegenerative diseases.

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| Acetylcholinesterase | 30.0 | Less potent than donepezil (0.026 µM) |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neurotoxicity by modulating antioxidant enzyme activity.

Q & A

Q. How do substituent electronic effects (e.g., methoxy vs. methyl groups) correlate with SAR and QSAR models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.